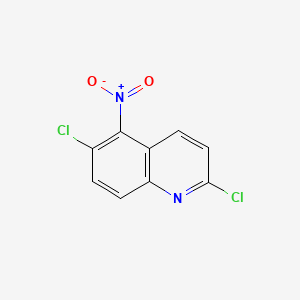
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid” is an organic compound . It has a molecular weight of 220.25 and its molecular formula is C11H8O3S .
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid”, can be achieved through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid” can be represented by the InChI code: 1S/C11H8O3S/c12-8-3-1-7 (2-4-8)9-5-6-10 (15-9)11 (13)14/h1-6,12H, (H,13,14) and the InChI key: KUFHZPOQBMGGDB-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives, including “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid”, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
“4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid” is a white to yellow solid .科学的研究の応用
Biologically Active Compounds
Thiophene-based analogs, such as our compound of interest, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
In the field of medicinal chemistry, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that our compound could potentially be used in similar applications.
Material Science
In material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that our compound could be used in the development of new semiconductor materials.
Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests potential applications of our compound in the electronics industry.
Synthesis of Cobalt (II) Complexes
Two new Cobalt (II) complexes have been synthesized from 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, a compound similar to ours . These complexes were characterized using various techniques such as powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .
Antibacterial Activity
The synthesized Cobalt (II) complexes showed moderate antibacterial activity against certain bacterial strains . This suggests that our compound could potentially be used in the development of new antibacterial agents.
Coupling Reactions and Olefinations
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . This suggests that our compound could potentially be used in similar chemical reactions.
作用機序
- Suprofen , a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework derived from thiophene-2-carboxylic acid .
- Articaine , a dental anesthetic, features a 2,3,4-trisubstituted thiophene ring system .
Biochemical Pathways
Thiophenes, in general, have been associated with various properties, including anti-inflammatory, antimicrobial, and anticancer effects . These effects likely involve intricate interactions at the molecular level.
Safety and Hazards
将来の方向性
Thiophene-based analogs, including “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid”, have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
特性
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFBFBTJJDWFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683519 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-15-4 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)





![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)


![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

